4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione
CAS No.: 478040-47-0
Cat. No.: VC5075230
Molecular Formula: C10H15NO3S
Molecular Weight: 229.29
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478040-47-0 |
|---|---|
| Molecular Formula | C10H15NO3S |
| Molecular Weight | 229.29 |
| IUPAC Name | 4-[(5-methylfuran-2-yl)methyl]-1,4-thiazinane 1,1-dioxide |
| Standard InChI | InChI=1S/C10H15NO3S/c1-9-2-3-10(14-9)8-11-4-6-15(12,13)7-5-11/h2-3H,4-8H2,1H3 |
| Standard InChI Key | QPGOZGJABIEIRT-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)CN2CCS(=O)(=O)CC2 |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Molecular Formula
The compound’s IUPAC name, 4-[(5-methylfuran-2-yl)methyl]-1,4-thiazinane 1,1-dioxide, reflects its core structure: a six-membered thiazinane ring (1,4-thiazinane) with two sulfonyl oxygen atoms at positions 1 and 1, substituted at position 4 by a (5-methylfuran-2-yl)methyl group . Its molecular formula is C₁₀H₁₅NO₃S, corresponding to a molecular weight of 229.30 g/mol .
Synonyms and Registry Identifiers
This compound is cataloged under multiple aliases, including 478040-47-0 (CAS Registry Number), 4-((5-methylfuran-2-yl)methyl)thiomorpholine 1,1-dioxide, and Bionet2_000483 . Additional identifiers include CHEMBL1407936 (ChEMBL ID) and MFCD02186154 (MFCD number), which facilitate cross-referencing across chemical databases .
Structural Analysis
2D and 3D Conformational Features
The compound’s 2D structure (Figure 1) reveals a thiomorpholine-1,1-dioxide backbone with a furylmethyl substituent. The SMILES notation CC1=CC=C(O1)CN2CCS(=O)(=O)CC2 encodes this arrangement, highlighting the sulfonyl groups and the methylfuran attachment .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Topological Polar SA | 58.9 Ų |
| Heavy Atom Count | 15 |
| Defined Stereocenters | 0 |
| Complexity Score | 295 |
The 3D conformer (PubChem CID 3652335) demonstrates a chair-like thiazinane ring with axial sulfonyl groups, as computed using PubChem’s molecular modeling tools . The furylmethyl side chain adopts a pseudo-equatorial orientation to minimize steric clashes.
Spectroscopic Signatures
While experimental NMR or IR data remain unpublished, computational predictions suggest characteristic signals:
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¹H NMR: Methyl groups (δ 1.8–2.1 ppm), furan protons (δ 6.1–7.3 ppm), and methylene bridges (δ 3.4–4.2 ppm).
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IR: Strong sulfonyl stretches near 1150 cm⁻¹ (asymmetric) and 1320 cm⁻¹ (symmetric) .
Physicochemical Properties
Solubility and Partitioning
The compound’s aqueous solubility exceeds 34.4 μg/mL at pH 7.4, as estimated by PubChem’s algorithms . Its logP (octanol-water) is predicted to be 1.2 ± 0.3, indicating moderate lipophilicity suitable for transmembrane permeability in drug discovery contexts .
Stability and Reactivity
The sulfonyl groups confer high oxidative stability, while the furan ring may undergo electrophilic substitution at the α-position. No degradation studies are available, but analogues like 4-methylthiomorpholine 1,1-dioxide exhibit melting points of 84–88°C, suggesting similar thermal resilience .
Synthetic Routes and Modifications
Proposed Synthesis Pathways
Though no explicit protocols exist for this compound, a plausible route involves:
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Thiomorpholine Oxidation: Treating 4-[(5-methylfuran-2-yl)methyl]thiomorpholine with hydrogen peroxide to install sulfonyl groups.
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Mannich Reaction: Coupling 5-methylfurfuryl alcohol to a thiomorpholine precursor via aminomethylation.
Derivative Exploration
Structural analogs such as 4-methylthiomorpholine 1,1-dioxide (CAS 25343-91-3) have been synthesized via ring-closing metathesis or cyclization of β-amino thioethers . These methods could be adapted to introduce the furylmethyl substituent.
| Parameter | Recommendation |
|---|---|
| Personal Protection | Gloves, goggles, lab coat |
| Ventilation | Fume hood required |
| Storage | Cool, dry, inert atmosphere |
Environmental Impact
The compound’s biodegradability and ecotoxicity remain unstudied. Its moderate logP suggests potential bioaccumulation risks, warranting further ecotoxicological assessment.
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